

# A Spectroscopic Showdown: (Dimethylamino)acetone and Its Derivatives Unveiled

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## Compound of Interest

Compound Name: (Dimethylamino)acetone

Cat. No.: B100619

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For researchers, scientists, and professionals in drug development, a detailed understanding of the spectroscopic properties of key chemical entities is paramount. This guide provides an objective comparison of **(Dimethylamino)acetone** and its derivatives, supported by experimental data, to aid in their identification, characterization, and application.

This comparative analysis delves into the spectroscopic signatures of **(Dimethylamino)acetone** and a selection of its derivatives, offering a clear, data-driven overview. By examining their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we can elucidate the structural nuances that define their chemical behavior.

## At a Glance: Spectroscopic Data Summary

The following table summarizes the key spectroscopic data for **(Dimethylamino)acetone** and its selected derivatives, providing a quantitative basis for comparison.

Compound	$^1\text{H}$ NMR ( $\delta$ ppm)	$^{13}\text{C}$ NMR ( $\delta$ ppm)	Key IR Absorptions ( $\text{cm}^{-1}$ )	Mass Spectrum ( $m/z$ )
(Dimethylamino) acetone	2.1 (s, 3H), 2.2 (s, 6H), 3.0 (s, 2H)	30.5 ( $\text{CH}_3$ ), 45.5 ( $\text{N}(\text{CH}_3)_2$ ), 68.0 ( $\text{CH}_2$ ), 208.0 ( $\text{C}=\text{O}$ )	2970-2820 (C-H), 1715 ( $\text{C}=\text{O}$ ), 1265 (C-N)	101 ( $\text{M}^+$ ), 58, 42
4-(Dimethylamino) butan-2-one	2.1 (s, 3H), 2.2 (s, 6H), 2.4 (t, 2H), 2.7 (t, 2H)	29.8 ( $\text{CH}_3$ ), 45.3 ( $\text{N}(\text{CH}_3)_2$ ), 43.1 ( $\text{CH}_2$ ), 56.5 ( $\text{CH}_2$ ), 208.5 ( $\text{C}=\text{O}$ )	2950-2810 (C-H), 1710 ( $\text{C}=\text{O}$ ), 1260 (C-N)	115 ( $\text{M}^+$ ), 58, 43
1-(Dimethylamino) propan-2-ol	1.0 (d, 3H), 2.2 (s, 6H), 2.3-2.5 (m, 2H), 3.8 (m, 1H), 4.0 (br s, 1H)	20.5 ( $\text{CH}_3$ ), 45.8 ( $\text{N}(\text{CH}_3)_2$ ), 65.2 ( $\text{CH}_2$ ), 67.8 (CH)	3400 (O-H), 2960-2820 (C-H), 1270 (C-N), 1120 (C-O)	103 ( $\text{M}^+$ ), 58, 45
N,N-Diethyl-3-oxobutanamide	1.1 (t, 6H), 2.2 (s, 3H), 3.3 (q, 4H), 3.4 (s, 2H)	13.1 ( $\text{CH}_3$ ), 14.2 ( $\text{CH}_3$ ), 30.5 ( $\text{CH}_3$ ), 41.2 ( $\text{CH}_2$ ), 42.5 ( $\text{CH}_2$ ), 50.8 ( $\text{CH}_2$ ), 168.0 ( $\text{CH}_2$ ), 168.0 ( $\text{C}=\text{O}$ , amide), 205.0 ( $\text{C}=\text{O}$ , ketone)	2975-2870 (C-H), 1715 ( $\text{C}=\text{O}$ , ketone), 1645 ( $\text{C}=\text{O}$ , amide), 1270 (C-N)	157 ( $\text{M}^+$ ), 114, 86, 72, 44

## Experimental Protocols: A Guide to Spectroscopic Analysis

The data presented in this guide were obtained using standard spectroscopic techniques. Below are detailed methodologies for the key experiments.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were acquired on a 400 MHz spectrometer.

- **Sample Preparation:** Approximately 10-20 mg of the liquid sample was dissolved in 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- **$^1\text{H}$  NMR Acquisition:** Proton spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans. Chemical shifts are reported in parts per million (ppm) relative to TMS ( $\delta$  0.00).
- **$^{13}\text{C}$  NMR Acquisition:** Carbon spectra were recorded using a proton-decoupled pulse sequence with a spectral width of 250 ppm, a relaxation delay of 2.0 s, and accumulating 1024 scans. Chemical shifts are reported in ppm relative to the  $\text{CDCl}_3$  solvent signal ( $\delta$  77.16).

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectra were recorded using an Attenuated Total Reflectance (ATR) accessory.

- **Sample Preparation:** A small drop of the neat liquid sample was placed directly onto the diamond crystal of the ATR accessory.
- **Data Acquisition:** The spectrum was collected over the range of  $4000\text{--}400\text{ cm}^{-1}$  by co-adding 32 scans with a resolution of  $4\text{ cm}^{-1}$ . A background spectrum of the clean, empty ATR crystal was recorded prior to each sample measurement and automatically subtracted from the sample spectrum.

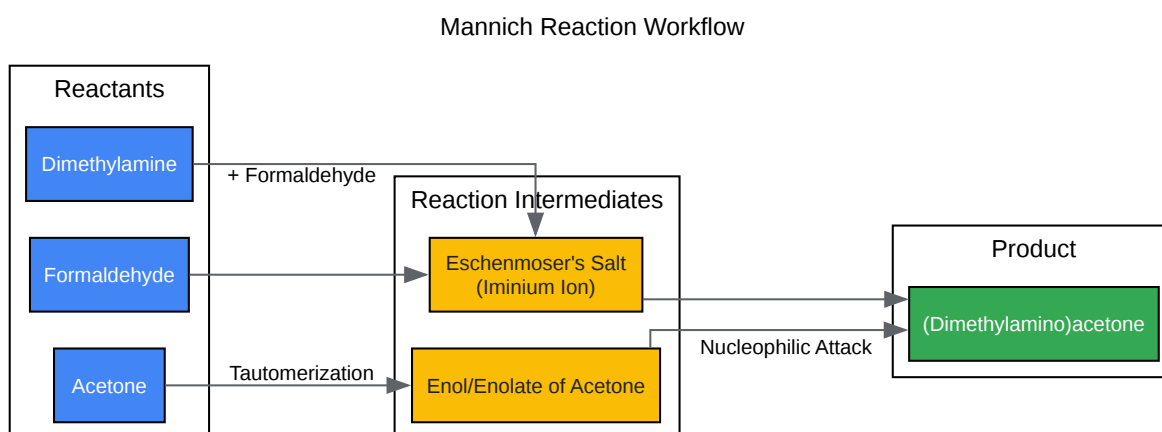
## Mass Spectrometry (MS)

Mass spectra were obtained using an Electrospray Ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer.

- **Sample Preparation:** The sample was diluted to a concentration of approximately  $10\text{ }\mu\text{g/mL}$  in a solution of 50:50 acetonitrile:water containing 0.1% formic acid.
- **Data Acquisition:** The sample solution was introduced into the ESI source via direct infusion at a flow rate of  $5\text{ }\mu\text{L/min}$ . The mass spectrometer was operated in positive ion mode, and data was collected over a mass-to-charge ( $m/z$ ) range of 50-500.

## Visualizing the Chemistry: The Mannich Reaction

**(Dimethylamino)acetone** and its derivatives are commonly synthesized via the Mannich reaction. This fundamental organic reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. The diagram below illustrates the logical workflow of this important transformation.



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Caption: Logical workflow of the Mannich reaction for the synthesis of **(Dimethylamino)acetone**.

This guide provides a foundational spectroscopic comparison of **(Dimethylamino)acetone** and its derivatives. The presented data and protocols are intended to serve as a valuable resource for researchers in their efforts to identify, characterize, and utilize these versatile chemical compounds.

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